molecular formula C13H15F3O B7847274 Cyclopentyl [4-(trifluoromethyl)phenyl]methanol

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol

Cat. No.: B7847274
M. Wt: 244.25 g/mol
InChI Key: UBQPYFRMWPRYMD-UHFFFAOYSA-N
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Description

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol is an organic compound characterized by a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl [4-(trifluoromethyl)phenyl]methanol typically involves the following steps:

  • Bromination: The starting material, cyclopentylbenzene, undergoes bromination to introduce a bromo group at the para position relative to the cyclopentyl group.

  • Trifluoromethylation: The brominated compound is then treated with trifluoromethylating agents such as trifluoromethyl iodide to introduce the trifluoromethyl group.

  • Hydroxylation: Finally, the trifluoromethylated compound is subjected to hydroxylation to introduce the hydroxymethyl group, resulting in this compound.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Cyclopentyl [4-(trifluoromethyl)phenyl]methanol can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid or ketone.

  • Reduction: Reduction reactions can reduce the trifluoromethyl group to a trifluoromethylamine.

  • Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Common reagents include halogenating agents such as bromine (Br₂) and iodine (I₂).

Major Products Formed:

  • Oxidation: this compound can be oxidized to cyclopentyl [4-(trifluoromethyl)phenyl]carboxylic acid or cyclopentyl [4-(trifluoromethyl)phenyl]ketone.

  • Reduction: Reduction can yield cyclopentyl [4-(trifluoromethyl)phenyl]amine.

  • Substitution: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor ligands.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Cyclopentyl [4-(trifluoromethyl)phenyl]methanol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to specific receptors, while the hydroxymethyl group facilitates its incorporation into biological systems.

Comparison with Similar Compounds

Cyclopentyl [4-(trifluoromethyl)phenyl]methanol is compared with similar compounds such as:

  • Cyclopentylbenzene: Lacks the trifluoromethyl and hydroxymethyl groups.

  • Trifluoromethylbenzene: Lacks the cyclopentyl and hydroxymethyl groups.

  • Cyclopentylmethanol: Lacks the trifluoromethyl group.

Properties

IUPAC Name

cyclopentyl-[4-(trifluoromethyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3O/c14-13(15,16)11-7-5-10(6-8-11)12(17)9-3-1-2-4-9/h5-9,12,17H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPYFRMWPRYMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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